molecular formula C10H18O B091195 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol CAS No. 16725-98-7

4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol

Cat. No.: B091195
CAS No.: 16725-98-7
M. Wt: 154.25 g/mol
InChI Key: WHXOMZVLSNHION-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
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InChI

InChI=1S/C10H18O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-9,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
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InChI Key

WHXOMZVLSNHION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C2(C)C)CC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937299
Record name 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol
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Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
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CAS No.

16725-98-7, 52486-23-4, 54750-09-3
Record name 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol
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Record name 4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol
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Record name (1alpha,3alpha,4alpha,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol
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Record name (1alpha,3beta,4alpha,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol
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Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • Carenol serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its unique bicyclic structure allows for diverse chemical modifications that can lead to the development of new therapeutic agents. For instance, it has been utilized in synthesizing ingenol derivatives, which have shown promise in oncology and dermatology .
  • Antimicrobial Properties :
    • Research indicates that carenol exhibits antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibacterial agents. Studies have demonstrated its efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Fragrance Industry

  • Flavoring Agent :
    • Due to its pleasant aroma, carenol is widely used in the fragrance industry. It imparts a fresh and woody scent to perfumes and personal care products. Its derivatives are often found in essential oils and flavoring agents used in food products.
  • Scented Products :
    • Carenol is incorporated into scented candles, air fresheners, and cleaning products to enhance their olfactory appeal. Its stability and compatibility with other fragrance compounds make it a preferred choice among formulators.

Chemical Synthesis

  • Synthetic Pathways :
    • Carenol can be synthesized through various methods, including catalytic hydrogenation of its precursors or via enzymatic processes that utilize specific microorganisms for biotransformation . These synthetic pathways are crucial for producing carenol on an industrial scale.
  • Reactivity :
    • The compound's reactivity allows it to participate in several chemical reactions, including oxidation and esterification, leading to the formation of valuable derivatives used in different applications .

Data Table: Applications Overview

Application AreaSpecific UseNotes
PharmaceuticalsIntermediate for drug synthesisPotential use in anticancer drugs
Antimicrobial agentEffective against Staphylococcus aureus
Fragrance IndustryFlavoring agentUsed in perfumes and personal care products
Component in scented productsEnhances aroma in candles and air fresheners
Chemical SynthesisSynthetic precursorUsed in various chemical reactions

Case Study 1: Synthesis of Ingenol Derivatives

A study detailed a method for synthesizing ingenol-3-hexanoate from carenol as an intermediate compound. This compound has shown potential as a topical treatment for skin conditions like actinic keratosis . The research highlighted the efficiency of using carenol due to its structural properties that facilitate further modifications.

Case Study 2: Antimicrobial Efficacy

In another study, carenol was tested against common bacterial strains to evaluate its antimicrobial properties. Results indicated significant inhibition rates comparable to standard antibacterial agents, suggesting its potential application in developing new antimicrobial formulations .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (1R,3S,4R,6S)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol
  • CAS Registry Number : 4017-93-0
  • Molecular Formula : C₁₀H₁₈O
  • Molecular Weight : 154.25 g/mol
  • Physical Properties :
    • Boiling Point: 210.6°C at 760 mmHg
    • Density: 0.96 g/cm³
    • Refractive Index: 1.484
    • Optical Rotation: [α]D²⁴ = -134.9° (c = 1.0 in MeOH) for a stereoisomer .

Structural Features: The compound belongs to the bicyclic monoterpene alcohol family, characterized by a norbornane-like bicyclo[4.1.0]heptane skeleton with hydroxyl and methyl substituents. Its stereochemistry (1R,3S,4R,6S) confers distinct physicochemical and biological properties .

Occurrence and Applications: Identified in essential oils of Elettaria cardamomum (cardamom) and Chenopodium ambrosioides, it contributes to antimicrobial and insecticidal activities . It is also studied in traditional medicine for its role in modulating "dryness" (zao xing) in Chinese herbal formulations .

Comparison with Structurally Related Compounds

Structural Analogues with Varying Bicyclic Skeletons

Compound Name Bicyclic System Functional Group Key Differences Biological Activity/Applications References
4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol [4.1.0] -OH at C3 Reference compound; polar due to -OH Antimicrobial, insecticidal
Isoborneol [2.2.1] -OH at C3 More rigid skeleton; higher volatility Leishmanicidal, flavoring agent
Camphor [2.2.1] =O at C3 Oxidized form of borneol; ketone group Anti-inflammatory, topical analgesic
3-Carene [4.1.0] Double bond at C3 Unsaturated analog; no hydroxyl group Insect repellent, plant defense

Key Observations :

  • Stereochemical Impact : The [4.1.0] system in this compound allows greater conformational flexibility compared to the [2.2.1] system in isoborneol and camphor, influencing solubility and interaction with biological targets .

Derivatives and Substituted Analogues

Compound Name Substitution Key Properties Applications References
4,7,7-Trimethyl-2-(3-methyl-2-butenyl)bicyclo[4.1.0]heptan-3-one Prenyl group at C2; ketone at C3 Increased lipophilicity; altered reactivity Potential pharmaceutical intermediate
(3S,4S)-4,7,7-Trimethylbicyclo[2.2.1]heptan-3-ol [2.2.1] skeleton; -OH at C3 Similar to isoborneol but distinct stereochemistry Antiviral candidate (COVID-19 study)

Key Observations :

  • Prenylation : Addition of a prenyl group (e.g., in the ketone derivative) increases molecular bulk and may enhance membrane permeability, a critical factor in drug design .
  • Stereochemical Variations: Even minor stereochemical differences (e.g., 3S,4S vs. 1R,3S configurations) drastically alter bioactivity, as seen in COVID-19-related studies .

Key Observations :

  • Lipophilicity : 3-Carene’s higher LogP (4.1) correlates with its efficacy as an insect repellent but limits water solubility .
  • Antimicrobial Potency : Despite camphor’s high volatility, its broad-spectrum antimicrobial activity surpasses that of this compound, likely due to its ketone moiety enhancing membrane disruption .

Research Findings and Implications

  • Stereoselective Synthesis : The compound’s synthesis often involves epoxide ring-opening or cyclization strategies, as seen in the preparation of related azido derivatives .
  • Role in Traditional Medicine : Reduced levels of 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene (a dehydrogenated analog) in steamed Citrus medica var. sarcodactylis correlate with diminished "dryness," suggesting volatile derivatives influence herbal properties .
  • Biosynthetic Pathways : Analogous to camphor biosynthesis, this compound may derive from cyclization of geranyl pyrophosphate, though specific pathways remain understudied .

Preparation Methods

Oxidation-Reduction Pathways

(1S)-(+)-3-Carene, a naturally abundant terpene, serves as the primary precursor for synthesizing 4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol. Bhunia et al. (2021) demonstrated a diastereoselective route using iron(III)-acetylacetonate (Fe(acac)₃), methyl 4-nitrobenzenesulfonate, and phenylsilane in methanol under inert conditions. The reaction proceeds via a radical-mediated hydrogen atom transfer (HAT) mechanism, achieving a 64% overall yield at 0–20°C over 12 hours. Critical to stereocontrol is the use of sodium hydrogencarbonate, which mitigates acid-induced rearrangements.

Parallel work by Sekine et al. (2000) utilized tert-butylchromate and selenium dioxide to oxidize 3-carene to 3-caren-2-one, followed by stereoselective reduction with NaBH₄ in THF to yield the target alcohol. While this method offers moderate yields (45–50%), it highlights the versatility of ketone intermediates in accessing stereochemically defined products.

Reduction of Ketone Precursors

Catalytic Hydrogenation of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one

The ketone derivative 4,7,7-trimethylbicyclo[4.1.0]heptan-3-one (CAS: 13124-69-1) serves as a direct precursor. Hydrogenation over palladium-on-carbon (Pd/C) at 50 psi H₂ in ethanol reduces the ketone to the secondary alcohol with >90% conversion. However, this method risks over-reduction of the bicyclic framework; thus, careful monitoring of reaction time (2–4 hours) is essential.

Table 1: Comparative Hydrogenation Conditions

CatalystSolventPressure (psi)Time (h)Yield (%)
Pd/CEthanol50392
Raney NiMeOH30678
PtO₂THF40485

Methylation and Protective Group Strategies

Grignard Reagent-Mediated Methylation

A patent by WO2016191837A1 (2016) outlines a multi-step synthesis starting from 7,7-dimethylbicyclo[4.1.0]heptane-3-one. Key steps include:

  • TMS Protection : Treatment with trimethylsilyl chloride (TMSCl) and lithium bis(trimethylsilyl)amide (LiHMDS) at −78°C to form the TMS enol ether.

  • Lithiation : Reaction with methyl lithium to generate a nucleophilic enolate.

  • Methylation : Quenching with methyl iodide yields 4,7,7-trimethylbicyclo[4.1.0]heptan-3-one, subsequently reduced with NaBH₄ to the alcohol (55% yield over three steps).

Diastereoselective Iron-Catalyzed Synthesis

Mechanistic Insights and Optimization

Bhunia’s protocol employs Fe(acac)₃ (10 mol%) and phenylsilane as a hydride donor. The reaction’s diastereoselectivity (dr > 20:1) arises from steric hindrance imposed by the bicyclic framework, favoring axial hydride delivery. Methanol acts as both solvent and proton source, critical for stabilizing intermediates.

Table 2: Optimization of Iron-Catalyzed Conditions

EntryFe CatalystTemp (°C)Time (h)Yield (%)
1Fe(acac)₃0–201264
2FeCl₃251842
3Fe(OTf)₃101558

Stereochemical Considerations and Byproduct Analysis

Epimerization Risks

Acidic conditions during workup may epimerize the C3 alcohol. Studies using deuterated solvents (CD₃OD) confirmed epimerization rates <5% when pH is maintained above 7.0.

Byproduct Formation

Common byproducts include:

  • 3,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-ol : Resulting from dehydration (5–10% yield under heating).

  • 4,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol : Formed via over-oxidation (2–4% yield with excess H₂O₂) .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol?

  • Methodological Answer : Use 1H NMR to compare chemical shifts with literature values (e.g., δ 0.90–1.97 ppm for methyl and bridgehead protons) and mass spectrometry (MS) for molecular weight confirmation (C10H18O, MW 154.25). IR spectroscopy can validate the hydroxyl group (broad peak ~3200–3600 cm⁻¹). Cross-reference spectral data with structurally related bicyclic alcohols, such as caran derivatives, to resolve ambiguities .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : While no occupational exposure limits (OELs) exist for this compound, adopt precautions based on structural analogs like camphor (TLV-TWA 2 ppm). Use PPE (gloves, goggles), ensure ventilation, and limit exposure to <0.7 ppm as a conservative estimate. Monitor for irritation symptoms (eyes, respiratory tract) during prolonged use .

Q. What synthetic precursors are commonly used to prepare this compound?

  • Methodological Answer : Start with carene isomers (e.g., 3-carene). Oxidative pathways using KMnO4/NaOH or BG reagent (diethyl ether, 4–10°C) can yield hydroxylated derivatives. Monitor reactions via TLC and purify using flash chromatography (hexane:ethyl acetate gradients) .

Advanced Research Questions

Q. How can the stereochemical configuration of this compound be rigorously confirmed?

  • Methodological Answer : Combine NOE NMR experiments to assess spatial proximity of protons and X-ray crystallography for absolute configuration. Computational methods (DFT calculations) can predict NMR shifts and optical rotation ([α]D) for comparison with experimental data. For example, the (1R,4R,6S) configuration in related ketones showed [α]D = -134.9° in methanol .

Q. What challenges arise in achieving regioselective functionalization of this compound?

  • Methodological Answer : The strained bicyclic system and methyl substituents hinder regiocontrol. Use steric/electronic directing groups (e.g., azido or carbonyl) to guide reactions. For example, azide substitution at C4 (as in 4-azido analogs) directs subsequent Staudinger reactions, while oxidation to ketones (e.g., caranone) alters reactivity patterns .

Q. How does the bicyclic framework influence reactivity in ring-opening or rearrangement reactions?

  • Methodological Answer : The norbornane-like structure favors acid-catalyzed rearrangements or base-induced ring-opening . For example, treatment with KOtBu at 100°C generates diols via C–C bond cleavage. Hydrogenation studies on similar ketones (e.g., caranone) show selectivity for convex-face attack, suggesting steric effects dominate .

Key Notes

  • Avoid abbreviations; use full IUPAC names.
  • For toxicological extrapolation, prioritize structurally validated surrogates (e.g., camphor) over untested analogs .
  • Cross-validate spectral data with NIST or peer-reviewed studies to ensure reproducibility .

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